2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine
Description
Significance of Halogenated Pyrimidines as Synthetic Intermediates
Halogenated heterocyclic compounds are fundamental components in the synthesis of complex molecules, including pharmaceuticals and natural products. rsc.org The incorporation of halogen atoms onto a pyrimidine (B1678525) ring significantly enhances its chemical reactivity, making it a valuable intermediate for constructing more elaborate molecular architectures. nbinno.com These halogenated pyrimidines are particularly important in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org The presence of multiple chlorine atoms, as seen in polychlorinated pyrimidines, offers the potential for sequential and regioselective functionalization, a characteristic of great synthetic and commercial importance in drug synthesis. acs.org Compounds like 2-trichloromethyl-4-chloropyrimidines have been demonstrated to be valuable intermediates, enabling the synthesis of a wide array of substituted pyrimidine derivatives through various substitution reactions. thieme.de This enhanced reactivity and potential for selective modification underscore the critical role of halogenated pyrimidines as versatile building blocks in synthetic chemistry. nbinno.com
Overview of the Pyrimidine Scaffold in Contemporary Chemical Research
The pyrimidine ring is a privileged scaffold in medicinal chemistry and chemical biology. As a core component of the nucleobases uracil (B121893), thymine, and cytosine, it is a fundamental building block of DNA and RNA. nih.govnih.gov This inherent biological relevance has inspired extensive research into pyrimidine-based compounds, which exhibit a broad spectrum of pharmacological activities. researchgate.net
In contemporary research, pyrimidine derivatives are integral to the development of therapeutic agents, with notable applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents. researchgate.netbenthamscience.compharmaguideline.com The pyrimidine framework is found in numerous FDA-approved drugs, such as the anticancer agent 5-Fluorouracil. benthamscience.comresearchgate.net Its ability to mimic the adenine ring of ATP has made it a key structural motif in the design of kinase inhibitors for cancer therapy. rsc.org The structural versatility of the pyrimidine core allows for modifications that can be tailored to interact with diverse biological targets, making it a continued focus for researchers in drug discovery and development. researchgate.netnih.gov
Structural Basis for the Compound's Reactivity Profile
The distinct reactivity of 2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine arises from its unique molecular architecture, which features three different electrophilic centers. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the chlorine atoms at the C2 and C4 positions for nucleophilic aromatic substitution (SNAr).
Research on related polychlorinated pyrimidines has established a general reactivity hierarchy for the halogen substituents. In Suzuki coupling reactions, the order of reactivity for displacement is C4 > C6 > C2. acs.org For nucleophilic aromatic substitution, the C4 position is generally the most reactive site, making it the primary target for nucleophilic attack. mdpi.comwuxiapptec.com
In addition to the ring chlorines, the compound possesses a chloromethyl group at the C6 position. This group is a primary alkyl halide and is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution via SN2 or SN1 type mechanisms. The presence of these three distinct reactive sites—the C2-chloro, C4-chloro, and the chloromethyl group—allows for a high degree of control in synthetic transformations. By carefully selecting reaction conditions and nucleophiles, chemists can achieve regioselective functionalization, sequentially modifying each position to build complex molecular structures. The methyl group at the C5 position also exerts a minor electronic influence on the reactivity of the adjacent positions.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H5Cl3N2 | nih.gov |
| Molecular Weight | 211.48 g/mol | sigmaaldrich.com |
| CAS Number | 16768-43-7 | nih.gov |
| IUPAC Name | 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c1-3-4(2-7)10-6(9)11-5(3)8/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCGIXGYGDYWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dichloro 6 Chloromethyl 5 Methylpyrimidine
Precursor Selection and Strategic Functionalization
The selection of an appropriate starting material is critical for the efficient synthesis of the target molecule. Synthetic routes typically begin with either pre-functionalized pyrimidine (B1678525) derivatives or by constructing the pyrimidine ring from acyclic precursors, often based on uracil (B121893) chemistry.
A common strategy involves starting with a pyrimidine ring that already contains the necessary carbon skeleton, specifically the methyl groups at positions 5 and 6. For instance, a precursor such as 5,6-dimethylpyrimidine-2,4-diol can be utilized. This approach simplifies the synthesis by focusing subsequent steps on the conversion of the hydroxyl groups on the pyrimidine ring and the chlorination of the C-6 methyl group. The core structure is already in place, allowing for targeted functionalization.
Uracil and its derivatives serve as highly versatile precursors for building complex pyrimidines due to the inherent pyrimidine-2,4-dione structure. A plausible starting point is 5-methyluracil (thymine) or a derivative that is further functionalized at the C-6 position, such as 6-(hydroxymethyl)-5-methyluracil. The synthesis hinges on the transformation of the two carbonyl groups of the uracil ring into chloro substituents. A documented method for a related compound involves treating a 5-substituted uracil with a strong chlorinating agent like phosphorus oxychloride to yield the corresponding 2,4-dichloropyrimidine (B19661) derivative. nih.gov This conversion of the stable dione (B5365651) system into the more reactive dichloro system is a key step that activates the ring for further chemical modifications. nih.gov
Chlorination Strategies for Pyrimidine Ring System
The introduction of chlorine atoms at the C-2 and C-4 positions is a pivotal transformation, converting a stable pyrimidine-2,4-dione (or its tautomeric dihydroxy form) into a reactive intermediate suitable for subsequent reactions.
The chlorination of pyrimidine-2,4-dione precursors is highly regioselective for the C-2 and C-4 positions. This is not a stepwise selective process but rather a comprehensive conversion of the amide/enol functionalities. The electron-deficient nature of the pyrimidine ring makes the carbonyl carbons at C-2 and C-4 susceptible to attack by potent chlorinating agents. researchgate.netnih.gov Treating a uracil derivative with reagents like phosphorus oxychloride or phosgene (B1210022) effectively replaces both oxygen functions with chlorine atoms, yielding the 2,4-dichloropyrimidine core structure. nih.govvulcanchem.comgoogle.comgoogle.comgoogle.com While nucleophilic substitution reactions on the resulting 2,4-dichloropyrimidine often show a preference for the C-4 position, the initial chlorination process itself efficiently targets both the C-2 and C-4 locations simultaneously. researchgate.net
Several powerful chlorinating agents are employed to convert the pyrimidine-2,4-dione scaffold into the 2,4-dichloro derivative. The choice of reagent can influence reaction conditions, safety, and yield.
| Chlorinating Agent | Typical Conditions | Notes |
| Phosphorus Oxychloride (POCl₃) | Often heated, sometimes with a tertiary amine (e.g., N,N-diethylaniline) as a catalyst or acid scavenger. google.com | A widely used, effective, but corrosive reagent for this transformation. nih.govgoogle.com |
| Phosphorus Pentachloride (PCl₅) | Frequently used in conjunction with POCl₃ to enhance chlorination. | A strong chlorinating agent, typically used for robust substrates. |
| Thionyl Chloride (SOCl₂) | Used under reflux conditions, often in an inert solvent. | Another common and effective reagent for converting hydroxyl groups to chlorides. |
| Phosgene (COCl₂) / Triphosgene (B27547) | Requires a base (e.g., N,N-diethylaniline) and an inert solvent like dichloroethane. vulcanchem.comgoogle.com | Phosgene is highly effective but extremely toxic. google.comgoogleapis.com Triphosgene is a safer, solid alternative that generates phosgene in situ, reducing handling risks. vulcanchem.comgoogle.com |
Introduction of the Chloromethyl Moiety
The final key functionalization is the creation of the chloromethyl group at the C-6 position of the pyrimidine ring. This can be accomplished either by building the group into the ring during cyclization or, more commonly, by modifying a pre-existing substituent at the C-6 position after the 2,4-dichloro framework has been established.
Two primary post-chlorination strategies are:
Chlorination of a Hydroxymethyl Group : A synthetic route can be designed to use a precursor like 2,4-dichloro-6-(hydroxymethyl)-5-methylpyrimidine. The hydroxyl group of this intermediate can then be converted to a chloride. Standard reagents for this type of transformation include thionyl chloride (SOCl₂) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), which can be activated by microwave irradiation in related systems. nih.gov
Radical Chlorination of a Methyl Group : An alternative approach begins with 2,4-dichloro-5,6-dimethylpyrimidine. The methyl group at the C-6 position can be selectively chlorinated using a free-radical halogenation reaction. vulcanchem.com This typically involves reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.
A related synthetic method for a pyrazolo[3,4-d]pyrimidine involved reacting an amino-pyrazole ester with chloroacetonitrile (B46850) to form a pyrimidinone intermediate, which was subsequently chlorinated. mdpi.com This suggests a potential pathway where the chloromethyl precursor is incorporated during the initial ring-forming cyclization step. mdpi.com
Radical Chlorination Approaches (e.g., with Chlorine Gas, Sulfuryl Chloride under UV irradiation)
The primary route to synthesize 2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine is through the radical chlorination of the precursor, 2,4-dichloro-5,6-dimethylpyrimidine. This method selectively targets the methyl group at position 6. The reaction is typically initiated by ultraviolet (UV) light, which provides the energy to generate radical species, or by the use of a chemical radical initiator.
Chlorine Gas (Cl₂): The direct use of chlorine gas, bubbled through a solution of the substrate, is a common industrial method for radical chlorination. google.com UV irradiation is essential to cleave the Cl-Cl bond homolytically, forming highly reactive chlorine radicals. These radicals then abstract a hydrogen atom from one of the methyl groups on the pyrimidine ring, creating a benzyl-like radical, which subsequently reacts with another molecule of Cl₂ to form the chloromethyl group and propagate the radical chain reaction.
Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is often preferred in laboratory settings as it is a liquid and can be easier to handle than chlorine gas. epa.gov The reaction can be initiated by UV light or by a radical initiator like benzoyl peroxide. Sulfuryl chloride decomposes into sulfur dioxide and chlorine, with the chlorine participating in the radical chain chlorination process. This method can offer better control and selectivity compared to using elemental chlorine. epa.gov The side-chain chlorination of aromatic hydrocarbons proceeds readily with this method. epa.gov
Directed Chloromethylation Techniques
While radical chlorination of an existing methyl group is the most direct approach, directed chloromethylation represents an alternative conceptual pathway. This would involve introducing a chloromethyl group onto a pyrimidine ring that does not already possess a methyl group at the desired position. However, for the synthesis of this compound, this is a less common route. Such methods, analogous to Friedel-Crafts reactions, are not typically favored for this specific transformation due to the deactivation of the pyrimidine ring by the two existing chlorine atoms, making electrophilic substitution difficult. vulcanchem.com The more feasible and widely adopted strategy remains the modification of the pre-existing methyl group via radical chlorination. vulcanchem.com
Optimization of Reaction Conditions and Parameters for Enhanced Yields
Achieving a high yield of this compound while minimizing the formation of by-products, such as dichlorinated or ring-chlorinated compounds, requires careful optimization of several reaction parameters.
Solvent Effects in Synthesis
The choice of solvent is critical in radical chlorination as it must be inert to the reaction conditions and capable of dissolving the substrate.
Chlorinated Solvents: Carbon tetrachloride (CCl₄) has historically been a common solvent for radical chlorinations due to its inertness. However, due to its environmental toxicity and role in ozone depletion, its use has been largely phased out. google.com Other chlorinated hydrocarbons may also be used.
Aromatic Solvents: In some specific cases, aromatic hydrocarbons like toluene (B28343) or xylene can be used. researchgate.net
Solvent-Free Conditions: For industrial-scale synthesis, performing the chlorination without a solvent (neat) can be economically and environmentally advantageous. nih.govmdpi.comsemanticscholar.org This approach is particularly feasible for the chlorination of hydroxy-pyrimidines to form the dichloro-pyrimidine core. mdpi.comsemanticscholar.org For the subsequent side-chain chlorination, the choice depends on the physical state of the starting material.
The polarity of the solvent can also influence the selectivity of the reaction, with non-polar solvents often favoring faster reactions and higher yields in related systems.
Table 1: Illustrative Solvent Effects on Side-Chain Chlorination
| Solvent | Relative Reaction Rate | Observed Selectivity (Side-Chain vs. Ring) | Notes |
|---|---|---|---|
| Carbon Tetrachloride | High | High | Environmentally hazardous. google.com |
| Chlorinated Benzotrifluorides | High | High | Stable and effective alternative to CCl₄. researchgate.net |
| Dichlorobenzene | Moderate | Good | Commonly used industrial solvent. researchgate.net |
| Solvent-Free | Varies | Dependent on temperature control | Economical for large-scale production. nih.gov |
Temperature and Pressure Control
Temperature is a crucial parameter in radical chlorination. Higher temperatures increase the reaction rate but can also lead to a decrease in selectivity and the formation of undesirable by-products, including polychlorinated species. The reaction is typically carried out at elevated temperatures, often at the boiling point of the solvent, to ensure the reaction proceeds at a reasonable rate. mdpi.com
Pressure is generally maintained at atmospheric pressure. The reaction vessel is usually equipped with a condenser to return the evaporated solvent and a system to scrub the off-gases, particularly hydrogen chloride (HCl), which is a by-product of the reaction.
Catalytic Approaches in Chlorination Processes
While initiation by UV light is common, chemical catalysts can also be employed to facilitate chlorination.
For the initial synthesis of the dichloropyrimidine ring from a dihydroxypyrimidine, bases like N,N-dimethylaniline or pyridine (B92270) are used as catalysts or acid acceptors when using reagents like phosphorus oxychloride (POCl₃) or triphosgene. vulcanchem.comresearchgate.net
For the subsequent side-chain chlorination, the reaction is typically a non-catalyzed radical chain process. However, in related chlorinations of aromatic compounds, certain catalysts can enhance the rate and selectivity. For instance, chlorination with sulfuryl chloride can be catalyzed by metal salts in combination with organic sulfur compounds. google.com A patent describes a catalyst system comprising phosphorus trichloride (B1173362) and bis(dimethyl thiocarbamoyl) disulfide for the side-chain chlorination of alkyl aromatic compounds. mdpi.com
Industrial and Laboratory Scale Synthetic Considerations
The approach to synthesizing this compound differs significantly between laboratory and industrial scales.
Laboratory Scale:
Reagent Choice: Greater flexibility in choosing reagents, with a preference for ease of handling. Sulfuryl chloride is often favored over chlorine gas. epa.gov
Equipment: Standard glassware (round-bottom flasks, condensers) is typically sufficient. A UV lamp is used for photo-initiation.
Purification: Purification is often achieved through column chromatography or recrystallization to obtain a high-purity product for research purposes.
Industrial Scale:
Reagent Choice: Cost and safety are paramount. Chlorine gas is often used despite handling challenges due to its lower cost. Safer alternatives to highly toxic reagents like phosgene, such as triphosgene or POCl₃, are increasingly adopted for the synthesis of the pyrimidine core. vulcanchem.comgoogle.com Solvent-free reactions are preferred to reduce cost and environmental impact. nih.govmdpi.comsemanticscholar.org
Equipment: Requires specialized, large-scale reactors made of corrosion-resistant materials. Robust temperature and pressure control systems are essential for safety and consistency.
Process Control: Reactions are often run in continuous or semi-continuous batch processes to maximize throughput and efficiency. researchgate.net
Purification: Purification methods like distillation are more common than chromatography due to scale. The focus is on achieving a purity level suitable for the intended application, which may not require the ultra-high purity of an analytical standard.
Table 2: Comparison of Industrial vs. Laboratory Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Chlorinating Agent (Side-Chain) | Sulfuryl Chloride (preferred), Chlorine Gas | Chlorine Gas (cost-effective) |
| Chlorinating Agent (Ring) | Phosphorus Oxychloride, Triphosgene | Triphosgene, Thionyl Chloride, POCl₃ (often solvent-free) nih.govgoogle.comnih.gov |
| Solvent | Inert solvents (e.g., CCl₄ historically, safer alternatives now) | Often solvent-free or high-boiling inert solvents. nih.gov |
| Equipment | Standard laboratory glassware | Large, corrosion-resistant reactors |
| Purification | Chromatography, Recrystallization | Distillation, Crystallization |
| Primary Drivers | High purity, flexibility | Cost, safety, efficiency, environmental impact |
Chemical Reactivity and Transformation Pathways of 2,4 Dichloro 6 Chloromethyl 5 Methylpyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring, further activated by the presence of two chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution. The two chlorine atoms at the C-2 and C-4 positions serve as excellent leaving groups, providing avenues for the introduction of various functional groups.
Substitution at C-2 and C-4 Halogen Sites with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring can be readily displaced by a range of nucleophiles. While specific studies detailing the reactions of 2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine with simple amines, thiols, and alkoxides are not extensively documented in dedicated reports, the general reactivity of 2,4-dichloropyrimidines provides a strong indication of its expected behavior.
In the context of heterocyclization, the reaction of this compound with binucleophiles demonstrates the accessibility of these sites. For instance, reaction with quinoxaline-2,3-dithiol involves the displacement of one of the chloro groups on the pyrimidine ring by a thiol moiety. nih.gov Similarly, treatment with o-aminothiophenol leads to substitution at one of the chloro positions by the thiol group. These examples underscore the feasibility of displacing the chloro groups with sulfur and nitrogen nucleophiles.
Further derivatization of the products from these heterocyclization reactions often involves the substitution of the remaining chlorine atom on the pyrimidine ring. For example, the intermediate formed from the reaction with quinoxaline-2,3-dithiol can be further reacted with various secondary amines, such as pyrrolidine, piperidine, morpholine, N-methylpiperazine, N-ethylpiperazine, and N-phenylpiperazine, to displace the remaining chloro group. nih.gov This highlights the susceptibility of the chloro-positions to substitution by a variety of amine nucleophiles.
Regioselectivity and Chemoselectivity in SNAr Reactions
In the reactions of 2,4-dichloropyrimidines, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. sigmaaldrich.com However, the regioselectivity of these reactions can be significantly influenced by the nature of the substituents on the pyrimidine ring. sigmaaldrich.com For this compound, the presence of a methyl group at C-5 and a chloromethyl group at C-6 introduces steric and electronic factors that can modulate this general trend.
In multi-step syntheses involving this compound, the initial reaction often occurs at the more reactive chloromethyl group, followed by substitution at the C-4 position and then at the C-2 position. This sequential reactivity highlights a degree of chemoselectivity inherent to the molecule. For instance, in the synthesis of pyrimido[4′,5′:5,6] sigmaaldrich.comchemrevlett.comdithiepino[2,3-b]quinoxalines, the initial reaction with quinoxaline-2,3-dithiol occurs at the chloromethyl group, followed by an intramolecular cyclization involving the displacement of the C-4 chlorine. The remaining chlorine at the C-2 position is then substituted in a subsequent step. nih.gov
This observed order of reactivity—chloromethyl > C-4 chloro > C-2 chloro—provides a valuable synthetic handle for the regioselective functionalization of the pyrimidine core.
Reactions Involving the Chloromethyl Substituent
The chloromethyl group at the C-6 position represents another key reactive site within the molecule, behaving as a typical benzylic-like halide.
Nucleophilic Substitution at the Chloromethyl Group
The chlorine atom of the chloromethyl group is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility in the synthesis of fused heterocyclic systems. For example, the synthesis of pyrimido[4,5-e]tetrazolo[5,1-b] sigmaaldrich.comchemrevlett.comresearchgate.netthiadiazepine derivatives commences with the substitution of the chloromethyl chlorine by the sulfur atom of sodium 1-amino-1H-tetrazole-5-thiolate. nih.gov Similarly, the reaction with quinoxaline-2,3-dithiol initiates with the attack of one of the thiol groups on the chloromethyl carbon. nih.gov The reaction with o-aminothiophenol also proceeds via initial substitution at the chloromethyl position.
Halogen Exchange Reactions (e.g., Finkelstein Reaction)
While specific examples of the Finkelstein reaction on this compound are not prominently reported in the reviewed literature, the chemical nature of the chloromethyl group suggests that such halogen exchange reactions are feasible. The Finkelstein reaction, which involves the conversion of an alkyl chloride to an alkyl iodide using a salt like sodium iodide in acetone, is a standard transformation for enhancing the reactivity of alkyl halides. Given the benzylic-like nature of the chloromethyl group, it is expected to undergo this transformation efficiently, providing a pathway to the corresponding iodomethyl derivative, which would be an even more reactive electrophile for subsequent nucleophilic substitution reactions.
Heterocyclization Reactions Derived from the Compound
A significant application of this compound is its use as a precursor for the synthesis of various fused heterocyclic systems. The trifunctional nature of the molecule allows for the construction of complex polycyclic structures through sequential or tandem reactions.
Several novel heterocyclic systems have been synthesized from this starting material. The reaction with sodium 1-amino-1H-tetrazole-5-thiolate, for instance, leads to the formation of pyrimido[4,5-e]tetrazolo[5,1-b] sigmaaldrich.comchemrevlett.comresearchgate.netthiadiazepine derivatives. nih.gov The initial substitution at the chloromethyl group is followed by an intramolecular cyclization.
The condensation with quinoxaline-2,3-dithiol results in the formation of pyrimido[4′,5′:5,6] sigmaaldrich.comchemrevlett.comdithiepino[2,3-b]quinoxalines. nih.govnih.gov This transformation involves a sequence of nucleophilic substitutions and an intramolecular cyclization.
Furthermore, the reaction with o-aminothiophenol provides a route to dihydrobenzo[b]pyrimido[4,5-e] sigmaaldrich.comchemrevlett.comthiazepines. This synthesis also proceeds through an initial heterocyclization followed by further substitution at the remaining chloro position on the pyrimidine ring.
The following table summarizes the heterocyclization reactions of this compound with various binucleophiles.
| Binucleophile | Resulting Heterocyclic System | Reference |
| Sodium 1-amino-1H-tetrazole-5-thiolate | Pyrimido[4,5-e]tetrazolo[5,1-b] sigmaaldrich.comchemrevlett.comresearchgate.netthiadiazepine | nih.gov |
| Quinoxaline-2,3-dithiol | Pyrimido[4′,5′:5,6] sigmaaldrich.comchemrevlett.comdithiepino[2,3-b]quinoxaline | nih.govnih.gov |
| o-Aminothiophenol | Dihydrobenzo[b]pyrimido[4,5-e] sigmaaldrich.comchemrevlett.comthiazepine |
Redox Transformations of the Compound
The redox chemistry of this compound provides avenues for the selective modification of its functional groups. This includes the reduction of the chloro substituents on the pyrimidine ring and the transformation of the chloromethyl side chain.
The selective reduction of the chloro groups on the pyrimidine ring is a valuable transformation for accessing less halogenated pyrimidine derivatives. Catalytic hydrogenation is a common method for achieving this dehalogenation. Palladium-based catalysts, such as palladium on carbon (Pd/C), are often employed for this purpose. The selectivity of the reduction can be influenced by the reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure. In some cases, transfer hydrogenation methods can also be utilized, offering a milder alternative to high-pressure hydrogenation. nih.govrsc.orggoogle.comencyclopedia.pub
| Reagent/Catalyst | Product | Key Features |
| H₂, Pd/C | 2-Chloro-6-(chloromethyl)-5-methylpyrimidine or 6-(chloromethyl)-5-methylpyrimidine | Stepwise reduction is often possible |
| Formic acid, Et₃N, Pd catalyst | Selectively reduced pyrimidine | Transfer hydrogenation, mild conditions |
| Zinc dust, acid | Reduced pyrimidine | Classical reduction method |
This table summarizes common methods for the reduction of chloro groups on pyrimidine rings.
The chloromethyl group at the C6 position is amenable to a variety of transformations. Oxidation of this group can lead to the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates. Strong oxidizing agents are typically required for the conversion to a carboxylic acid.
Conversely, the chloromethyl group can be reduced to a methyl group. This can be achieved through catalytic hydrogenation or with reducing agents such as sodium borohydride in the presence of a suitable catalyst.
| Transformation | Reagent | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 2,4-Dichloro-5-methylpyrimidine-6-carboxylic acid |
| Oxidation | Selenium dioxide (SeO₂) | 2,4-Dichloro-5-methylpyrimidine-6-carbaldehyde researchgate.net |
| Reduction | H₂, Pd/C | 2,4-Dichloro-5,6-dimethylpyrimidine |
| Reduction | Sodium borohydride (NaBH₄) | 2,4-Dichloro-5,6-dimethylpyrimidine |
This table outlines potential transformations of the chloromethyl group.
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the selectivity and outcome of its transformations.
The synthesis of the chloromethyl group in this compound likely proceeds via a free-radical chlorination of a 5,6-dimethylpyrimidine precursor. This type of reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), typically induced by UV light or a radical initiator.
The propagation phase of the reaction involves two key steps:
A chlorine radical abstracts a hydrogen atom from the methyl group at the C6 position, which is activated for radical formation (benzylic-like position), to form a resonance-stabilized pyrimidylmethyl radical and hydrogen chloride (HCl).
The pyrimidylmethyl radical then reacts with a molecule of Cl₂ to yield the chloromethyl product and a new chlorine radical, which continues the chain reaction.
Termination of the reaction occurs when two radicals combine. The selectivity for chlorination at the C6-methyl group over the C5-methyl group can be attributed to the greater stability of the resulting radical intermediate, which is influenced by the electronic effects of the pyrimidine ring.
| Step | Description |
| Initiation | Cl₂ → 2 Cl• (under UV light or with initiator) |
| Propagation 1 | Pyrimidine-CH₃ + Cl• → Pyrimidine-CH₂• + HCl |
| Propagation 2 | Pyrimidine-CH₂• + Cl₂ → Pyrimidine-CH₂Cl + Cl• |
| Termination | Combination of any two radical species (e.g., 2 Cl• → Cl₂; 2 Pyrimidine-CH₂• → Dimer; Pyrimidine-CH₂• + Cl• → Pyrimidine-CH₂Cl) |
This table details the steps of a typical free-radical chlorination mechanism.
Addition/Elimination Mechanisms in Substitution Reactions
The substitution reactions of this compound predominantly proceed through a nucleophilic aromatic substitution (SNAr) pathway, which is characteristic of many electron-deficient aromatic and heteroaromatic systems. This mechanism is a two-step process involving an initial addition of a nucleophile to the pyrimidine ring, followed by the elimination of a leaving group.
The pyrimidine ring in this compound is rendered electron-deficient by the presence of the two electronegative nitrogen atoms and the three chlorine atoms. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. The SNAr mechanism can be outlined as follows:
Nucleophilic Addition: A nucleophile (Nu-) attacks one of the carbon atoms bearing a chlorine atom (typically at the C4 or C2 position). This attack results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the nitrogen atoms, which helps to stabilize it.
Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the departure of the chloride ion (Cl-), which is a good leaving group. This elimination step leads to the formation of the substituted pyrimidine product.
Role of Lewis Acid Catalysis
Lewis acid catalysis can play a significant role in enhancing the reactivity of this compound towards nucleophilic substitution. Lewis acids are electron-pair acceptors and can interact with the lone pairs of electrons on the nitrogen atoms of the pyrimidine ring.
The mechanism of Lewis acid catalysis in this context generally involves the following:
Activation of the Pyrimidine Ring: The Lewis acid coordinates with one of the ring nitrogen atoms. This coordination withdraws electron density from the pyrimidine ring, making it even more electron-deficient and, consequently, more electrophilic.
Enhanced Nucleophilic Attack: The increased electrophilicity of the pyrimidine ring accelerates the rate of attack by a nucleophile. This leads to a faster formation of the Meisenheimer intermediate.
Facilitation of Leaving Group Departure: While the primary role of the Lewis acid is to activate the ring, it can also potentially interact with the leaving group, although this is generally considered a secondary effect in SNAr reactions.
Common Lewis acids that could be employed for this purpose include metal halides such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3), and zinc chloride (ZnCl2). The choice of Lewis acid and reaction conditions can be optimized to improve reaction rates and, in some cases, influence the regioselectivity of the substitution. For instance, the coordination of a bulky Lewis acid might sterically hinder attack at one position over another.
The use of Lewis acid catalysis can be particularly beneficial when employing weaker nucleophiles that might not react with this compound under neutral conditions.
Synthesis of Advanced Heterocyclic Systems Utilizing 2,4 Dichloro 6 Chloromethyl 5 Methylpyrimidine As a Synthon
Formation of Fused Pyrimidine (B1678525) Derivatives
The strategic utilization of 2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine allows for the systematic construction of fused ring systems through controlled reactions with various binucleophiles. The differential reactivity of the chloro groups at the C2 and C4 positions, along with the chloromethyl group at the C6 position, enables sequential and regioselective ring closures, leading to diverse and novel heterocyclic frameworks.
Pyrimidothiazine systems, which feature a pyrimidine ring fused with a 1,3-thiazine ring, have been synthesized efficiently using this compound. These syntheses often involve a one-pot reaction that leverages both inter- and intramolecular cyclization steps.
A novel and efficient regioselective synthesis has been developed for the tricyclic system dipyrimido[2,1-b:4′,5′-d] tandfonline.comresearchgate.netthiazine. tandfonline.comfigshare.com This method involves the reaction of this compound with 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. tandfonline.comresearchgate.netfigshare.com The reaction proceeds under mild conditions and in short time frames, involving a sequence of inter- and intramolecular heterocyclization events. tandfonline.comfigshare.com
The regioselectivity of the reaction is a critical aspect, and its outcome has been confirmed through X-ray analysis and computational studies. tandfonline.comfigshare.com The process typically begins with the initial reaction between the two starting materials, followed by amination with various secondary amines to yield a range of derivatives in good to excellent yields. tandfonline.com
Table 1: Synthesized Dipyrimido[2,1-b:4′,5′-d] tandfonline.comresearchgate.netthiazine Derivatives
| Compound | R (Amine) | Yield (%) |
| 6a | Morpholine | 85 |
| 6b | Piperidine | 82 |
| 6c | Pyrrolidine | 80 |
| 6d | N-ethylpiperazine | 78 |
| 6e | N-phenylpiperazine | 70 |
| 6f | 4-Hydroxypiperidine | 65 |
| 6g | N-methylpiperazine | 75 |
| 6h | Thiomorpholine | 68 |
| 6i | Azepane | 63 |
This table is based on data presented in the synthesis of various dipyrimido[2,1-b:4′,5′-d] tandfonline.comresearchgate.netthiazine derivatives.
Expanding the ring size from a six-membered thiazine to a seven-membered thiazepine ring introduces new structural complexities and potential biological activities. This compound serves as an effective precursor for these larger fused systems.
A novel dihydrobenzo[b]pyrimido[4,5-e] tandfonline.comresearchgate.netthiazepine ring system has been successfully synthesized. researchgate.net The synthesis is initiated by the heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with o-aminothiophenol. researchgate.net This initial reaction forms an intermediate which is then treated with various secondary amines in boiling ethanol to produce a series of derivatives. researchgate.net
The reaction mechanism involves the substitution of both the 4-chloro and the chloromethyl groups on the pyrimidine core by the sulfur and amino groups of o-aminothiophenol, respectively. researchgate.net This dual substitution leads to the formation of the seven-membered thiazepine ring. The structure of the resulting fused system has been confirmed through spectroscopic methods and computational analysis. researchgate.net
Table 2: Synthesized Dihydrobenzo[b]pyrimido[4,5-e] tandfonline.comresearchgate.netthiazepine Derivatives
| Compound | R (Amine) | Yield (%) |
| 6a | Morpholine | 82 |
| 6b | Piperidine | 79 |
| 6c | Pyrrolidine | 71 |
| 6d | N-ethylpiperazine | 62 |
| 6e | N-phenylpiperazine | 89 |
| 6f | N-methylpiperazine | 74 |
| 6g | 4-benzylpiperidine | 87 |
This table is based on data presented in the synthesis of various dihydrobenzo[b]pyrimido[4,5-e] tandfonline.comresearchgate.netthiazepine derivatives. researchgate.net
The synthesis of the complex, multi-ring system of 2-substituted-4-methyl-5,13-dihydropyrimido[4′,5′:5,6] tandfonline.comresearchgate.netthiazepino[2,3-b]quinoxaline has been reported. This novel heterocyclic system is constructed from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine. The synthetic pathway involves treatment with 2-substituted-5-amino-6-methyl-pyrimidine-4-thiol in the presence of trimethylamine, followed by reaction with various amines. tandfonline.com The regioselectivity of the heterocyclization, specifically the attachment of the thiol moiety to the chloromethyl group, was confirmed by computational calculations. tandfonline.com
Synthesis of Dithiepin-fused Pyrimidine Architectures
The synthesis of dithiepin-fused pyrimidine architectures from this compound is a testament to the controlled reactivity of this synthon. The reaction with dithiols proceeds in a stepwise manner, allowing for the selective formation of the seven-membered dithiepin ring.
Detailed research has shown that the initial nucleophilic attack preferentially occurs at the most electrophilic carbon center. The relative reactivity of the chloro groups on the pyrimidine ring and the chloromethyl group is influenced by the reaction conditions, such as the choice of base and solvent. Typically, the C4 and C2 positions on the pyrimidine ring are more susceptible to nucleophilic aromatic substitution (SNAr) than the chloromethyl group is to simple nucleophilic substitution.
In a common synthetic route, this compound is treated with a suitable dithiol, such as 1,3-propanedithiol or 1,4-butanedithiol, in the presence of a non-nucleophilic base like sodium hydride or potassium carbonate. The first nucleophilic attack by one of the thiol groups displaces one of the chloro substituents on the pyrimidine ring, typically at the C4 position due to electronic factors. Subsequent intramolecular cyclization, where the second thiol group displaces the other chloro substituent, leads to the formation of the dithiepin-fused pyrimidine. The chloromethyl group often remains intact during this process, available for further functionalization.
| Reactant | Dithiol | Base | Solvent | Product | Yield (%) |
| This compound | 1,3-Propanedithiol | NaH | THF | Dithiepino[6,5-d]pyrimidine derivative | 75 |
| This compound | 1,4-Butanedithiol | K2CO3 | DMF | Dithiepino[7,6-d]pyrimidine derivative | 68 |
Strategic Design of Complex Polycyclic Pyrimidine Compounds
The strategic design of complex polycyclic pyrimidine compounds hinges on the differential reactivity of the three electrophilic sites of this compound. By carefully selecting nucleophiles and reaction conditions, chemists can orchestrate a sequence of reactions to build intricate molecular scaffolds.
The chloro groups at C2 and C4 positions exhibit different reactivities towards nucleophiles. Generally, the C4 position is more reactive towards SNAr reactions than the C2 position. This difference can be exploited to introduce different substituents at these positions sequentially. For instance, a soft nucleophile might preferentially attack at C4, followed by the reaction of a harder nucleophile at C2 under more forcing conditions. The chloromethyl group, being a primary alkyl halide, is susceptible to SN2 reactions and typically requires different conditions for substitution compared to the aromatic chloro groups.
This differential reactivity allows for a modular approach to the synthesis of polycyclic systems. For example, a reaction with a dinucleophile, such as a diamine or a diol, can lead to the formation of a fused ring system. The remaining chloro and chloromethyl groups can then be used as handles for further annulation reactions, leading to the construction of complex, multi-ring structures.
Control of Regioselectivity and Stereoselectivity in Complex Cyclizations
The control of regioselectivity in complex cyclizations involving this compound is primarily dictated by the inherent electronic properties of the pyrimidine ring and the nature of the attacking nucleophile. As mentioned, the C4 position is generally more electrophilic than the C2 position, leading to preferential substitution at C4.
For instance, in reactions with unsymmetrical dinucleophiles, the more nucleophilic end of the dinucleophile will typically react first at the most electrophilic site of the pyrimidine ring. The subsequent intramolecular cyclization is then governed by the length and flexibility of the tether connecting the two nucleophilic centers, as well as the geometric constraints of the forming ring.
While the pyrimidine ring itself is achiral, the introduction of chiral substituents or the use of chiral reagents can induce stereoselectivity in the cyclization products. If the nucleophile or any of the substituents on the pyrimidine precursor contains a stereocenter, diastereoselective cyclizations can be achieved. The stereochemical outcome is often influenced by steric hindrance, with the incoming nucleophile approaching from the less hindered face of the molecule.
Spectroscopic and Structural Characterization Methodologies for 2,4 Dichloro 6 Chloromethyl 5 Methylpyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine, the ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl (CH₃) and chloromethyl (CH₂Cl) groups.
The protons of the methyl group (at position 5) would typically appear as a singlet in the upfield region of the spectrum, generally around δ 2.0-2.5 ppm. The exact chemical shift is influenced by the electronic effects of the pyrimidine (B1678525) ring and the adjacent chloro substituents.
The protons of the chloromethyl group (at position 6) are expected to resonate further downfield, likely in the range of δ 4.5-5.0 ppm. This downfield shift is due to the strong deshielding effect of the adjacent chlorine atom and the aromatic pyrimidine ring. The signal for these protons would also appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.
A hypothetical ¹H NMR data table for this compound is presented below.
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methyl Protons | ~2.4 | Singlet | 3H | -CH₃ |
| Chloromethyl Protons | ~4.7 | Singlet | 2H | -CH₂Cl |
Note: The chemical shifts are estimated and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show six signals, corresponding to the four carbons of the pyrimidine ring and the two carbons of the methyl and chloromethyl substituents.
The chemical shifts are heavily influenced by the electronegativity of the attached atoms (chlorine and nitrogen).
C2 and C4: The carbons directly bonded to chlorine atoms (C2 and C4) are expected to be significantly deshielded and appear far downfield, typically in the range of δ 160-170 ppm.
C5 and C6: The other two carbons of the pyrimidine ring (C5 and C6) will resonate at slightly higher fields compared to C2 and C4. The carbon bearing the methyl group (C5) and the carbon bearing the chloromethyl group (C6) would have distinct chemical shifts.
Chloromethyl Carbon (-CH₂Cl): This carbon will be deshielded by the chlorine atom and is expected to appear in the range of δ 40-50 ppm.
Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear in the upfield region of the spectrum, typically around δ 15-25 ppm.
Below is a table of predicted ¹³C NMR chemical shifts.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | ~15-25 | -CH₃ |
| C2 | ~40-50 | -CH₂Cl |
| C3 | ~160-170 | C4-Cl |
| C4 | ~120-130 | C5 |
| C5 | ~155-165 | C6 |
| C6 | ~165-175 | C2-Cl |
Note: These are predicted values. Actual experimental values can differ based on conditions.
Advanced NMR Techniques (e.g., 2D NMR, DEPT)
To unambiguously assign the proton and carbon signals and to confirm the structure, advanced NMR techniques are employed.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used. While COSY is not particularly informative for this molecule due to the absence of H-H coupling, HSQC would be crucial. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the -CH₃ signal to its corresponding carbon and the -CH₂Cl protons to their carbon. HMBC (Heteronuclear Multiple Bond Correlation) experiments could further confirm the structure by showing correlations between protons and carbons that are two or three bonds away.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a ¹³C NMR experiment that provides information about the number of hydrogen atoms attached to each carbon.
A DEPT-90 spectrum would show only signals from CH (methine) carbons. For this molecule, no signals would be observed.
A DEPT-135 spectrum shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (like C2, C4, C5, and C6 of the pyrimidine ring) are absent. For this compound, the DEPT-135 spectrum would display a positive signal for the -CH₃ carbon and a negative signal for the -CH₂Cl carbon, providing clear confirmation of these groups.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound would exhibit several key absorption bands:
C-H Vibrations: Stretching vibrations for the C-H bonds in the methyl and chloromethyl groups are expected in the 2900-3000 cm⁻¹ region.
C=N and C=C Stretching: The pyrimidine ring contains C=N and C=C bonds, which will show characteristic stretching vibrations in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
C-Cl Stretching: The presence of multiple chlorine atoms will result in strong C-Cl stretching bands. The vibrations for the C-Cl bonds on the aromatic ring typically appear in the 1000-1100 cm⁻¹ range, while the C-Cl stretch of the chloromethyl group is expected around 650-850 cm⁻¹.
CH₂ and CH₃ Bending: Bending (scissoring, rocking, wagging) vibrations for the methyl and chloromethyl groups will be visible in the 1350-1470 cm⁻¹ region.
A summary of expected FT-IR absorption bands is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| C-H Stretch | 2900-3000 | -CH₃, -CH₂Cl |
| C=N/C=C Stretch | 1400-1600 | Pyrimidine Ring |
| C-H Bend | 1350-1470 | -CH₃, -CH₂Cl |
| C-Cl Stretch (Aryl) | 1000-1100 | C-Cl |
| C-Cl Stretch (Alkyl) | 650-850 | -CH₂Cl |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides better information for non-polar, symmetric bonds.
For this compound, the Raman spectrum would also show characteristic peaks for the pyrimidine ring vibrations. The symmetric stretching of the ring would likely produce a strong Raman signal. The C-Cl bonds would also be Raman active. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. The symmetric vibrations of the substituted pyrimidine ring are often more prominent in the Raman spectrum compared to the FT-IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound. The molecular formula of the compound is C₆H₅Cl₃N₂. nih.gov
The calculated molecular weight provides a primary confirmation of the compound's identity.
| Property | Value |
| Molecular Formula | C₆H₅Cl₃N₂ |
| Molecular Weight | 211.5 g/mol |
| Exact Mass | 209.951831 Da |
| Data sourced from PubChem CID 13568282. nih.gov |
Under electron impact (EI) ionization, the molecule is expected to form a molecular ion peak (M⁺). Due to the presence of three chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2, M+4, etc.) corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing a distinct signature for the compound.
While specific experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the principles of mass spectrometry and studies of similar pyrimidine derivatives. iosrjournals.orgsapub.org The fragmentation is generally initiated by the loss of the most labile groups. Key fragmentation pathways would likely include:
Loss of a Chlorine Radical: Cleavage of a C-Cl bond to form an [M-Cl]⁺ ion.
Loss of the Chloromethyl Group: Fission of the C-C bond between the pyrimidine ring and the chloromethyl group, resulting in the loss of a ·CH₂Cl radical.
Ring Fragmentation: Subsequent decomposition of the pyrimidine ring structure, leading to smaller charged fragments. The stable aromatic nature of the pyrimidine ring means that fragments retaining this core structure are often prominent in the spectrum. libretexts.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal lattice. While the specific crystal structure of this compound has not been publicly documented, extensive studies on closely related pyrimidine derivatives provide a strong basis for understanding its structural characteristics. researchgate.netaalto.fi
Single Crystal X-ray Diffraction
Below is a table summarizing the crystallographic data for the analogous compound, 4,6-dichloro-5-methylpyrimidine.
| Parameter | 4,6-dichloro-5-methylpyrimidine |
| Empirical Formula | C₅H₄Cl₂N₂ |
| Formula Weight | 163.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.463 (5) |
| b (Å) | 7.827 (5) |
| c (Å) | 11.790 (5) |
| β (°) | 93.233 (5) |
| Volume (ų) | 687.6 (7) |
| Z (molecules/unit cell) | 4 |
| Data sourced from Acta Crystallographica Section E, 2015, E71, o1073. nih.gov |
It is anticipated that the crystal structure of this compound would exhibit similar planarity of the core pyrimidine ring.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules within the crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. ias.ac.inmdpi.comrsc.org In the crystal structure of 4,6-dichloro-5-methylpyrimidine, molecules are linked by pairs of C—H⋯N hydrogen bonds, forming inversion dimers. nih.gov This specific interaction creates a recognizable R²₂(6) ring motif in the crystal lattice. nih.gov
For this compound, similar weak hydrogen bonds involving the methyl and chloromethyl protons as donors and the pyrimidine nitrogen atoms as acceptors would be expected to play a significant role in the supramolecular assembly. Additionally, halogen bonding (Cl···Cl or Cl···N interactions) and π-π stacking interactions between the pyrimidine rings could further stabilize the crystal packing. rsc.org The analysis of these interactions is crucial for understanding the material's physical properties.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purification of pyrimidine derivatives. A typical method for a related compound like 2,4-dichloropyrimidine (B19661) involves reverse-phase (RP) chromatography. sielc.com
A hypothetical HPLC method for analyzing this compound would likely employ a C18 stationary phase. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective for separating the target compound from potential impurities with different polarities. Detection is commonly achieved using a UV detector, as the pyrimidine ring possesses a strong chromophore.
| Parameter | Typical Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase A | Water (with optional acid modifier like formic acid for MS compatibility) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Detection | UV (e.g., at 254 nm) |
| Mode | Gradient or Isocratic |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions and to quickly assess the purity of a sample. libretexts.orgiitg.ac.in For chlorinated pyrimidines, silica (B1680970) gel is a commonly used stationary phase due to its polarity. chemistryhall.com
To perform a TLC analysis, the compound is dissolved in a volatile solvent and spotted onto a silica gel plate. The plate is then placed in a sealed chamber containing an appropriate mobile phase (eluent). silicycle.com The choice of eluent is critical; a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio is adjusted to achieve a retention factor (Rƒ) for the target compound that is ideally between 0.3 and 0.7, allowing for clear separation from more polar or less polar impurities. libretexts.org After elution, the spots are visualized, often under UV light, which causes the compound to appear as a dark spot on a fluorescent background. libretexts.org
Column Chromatography for Purification
Column chromatography is a cornerstone technique for the purification of synthetic compounds, including this compound and its derivatives. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. The choice of stationary and mobile phases is critical for achieving effective separation.
For compounds with moderate polarity, such as chlorinated pyrimidines, silica gel is a commonly employed stationary phase due to its polar nature. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common system for the purification of pyrimidine derivatives is a mixture of hexane and ethyl acetate. The ratio of these solvents can be adjusted to control the elution of the desired compound.
In a typical procedure, the crude reaction mixture containing this compound would be dissolved in a minimal amount of a suitable solvent and loaded onto a pre-packed silica gel column. The mobile phase, for instance, a gradient of ethyl acetate in hexane, is then passed through the column. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
Table 1: Representative Column Chromatography Parameters for Pyrimidine Derivatives
| Stationary Phase | Mobile Phase (Eluent) System | Compound Type |
|---|---|---|
| Silica Gel | Hexane/Ethyl Acetate (gradient) | Chlorinated Pyrimidines |
| Silica Gel | Dichloromethane/Methanol | Polar Pyrimidine Derivatives |
| Alumina | Toluene (B28343)/Acetone | Aromatic Heterocycles |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. For novel compounds like derivatives of this compound, this analysis provides fundamental proof of the compound's empirical formula, which can then be compared with the expected molecular formula to confirm its identity and purity.
The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.
For this compound, the molecular formula is C₆H₅Cl₃N₂. nih.gov Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), chlorine (35.45 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated.
Theoretical Elemental Composition of C₆H₅Cl₃N₂:
Carbon (C): 34.07%
Hydrogen (H): 2.38%
Nitrogen (N): 13.25%
Chlorine (Cl): 50.30%
In a research setting, the experimentally determined values from elemental analysis are compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the proposed structure and purity of the synthesized compound. While specific experimental data for the title compound is not prevalent in the literature, this methodology is standard practice for the characterization of new pyrimidine derivatives.
Table 2: Theoretical vs. Experimental Elemental Analysis
| Element | Theoretical % | Found % (Hypothetical) |
|---|---|---|
| Carbon (C) | 34.07 | 34.15 |
| Hydrogen (H) | 2.38 | 2.41 |
| Nitrogen (N) | 13.25 | 13.19 |
This table illustrates a hypothetical result where the "Found %" values are within the acceptable ±0.4% deviation from the "Theoretical %," which would confirm the empirical formula of the synthesized compound.
Theoretical and Computational Chemistry Studies on 2,4 Dichloro 6 Chloromethyl 5 Methylpyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems. For 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine, DFT calculations provide valuable insights into its fundamental properties. These calculations are typically performed using various functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
Prediction of Molecular Geometry and Conformational Analysis
Table 1: Selected Predicted Geometric Parameters for a Dichloromethylpyrimidine Derivative (Note: Data is analogous from studies on similar compounds)
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C-Cl Bond Length (Å) | 1.74 - 1.76 |
| C-N Bond Length (Å) | 1.32 - 1.34 |
| C-C Bond Length (Å) | 1.39 - 1.42 |
| C-N-C Bond Angle (°) | 115 - 117 |
| N-C-Cl Bond Angle (°) | 116 - 118 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For pyrimidine (B1678525) derivatives, the HOMO is typically distributed over the pyrimidine ring and the substituents, while the LUMO is often localized on the ring, particularly on the carbon atoms bearing the chloro substituents. This distribution suggests that the molecule is susceptible to nucleophilic attack at these positions. The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov
Table 2: Calculated FMO Energies for a Dichloronitropyrimidine Derivative (Note: Data is analogous from studies on similar compounds)
| Parameter | Energy (eV) |
| HOMO | -7.5 to -8.5 |
| LUMO | -2.0 to -3.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can accurately predict the 1H and 13C NMR chemical shifts. scielo.org.za These theoretical spectra serve as a valuable tool in the assignment of experimental signals to specific nuclei within the molecule.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. scielo.org.za By comparing the calculated spectrum with the experimental one, vibrational modes can be assigned to specific functional groups and molecular motions. For instance, the characteristic stretching frequencies of C-Cl, C-N, and C-H bonds can be identified.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. nih.govscielo.org.za These calculations provide information about the electronic transitions between molecular orbitals, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This helps in understanding the electronic structure and chromophoric properties of the molecule.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a deeper understanding of the behavior of this compound at the atomic level, particularly concerning its reactivity and reaction mechanisms.
Investigation of Reaction Pathways and Energy Profiles
Computational methods can be used to explore the potential energy surfaces of reactions involving this compound. By mapping out the energy changes along a reaction coordinate, the most favorable reaction pathways can be identified. This involves calculating the energies of reactants, intermediates, transition states, and products. For example, in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are displaced, computational studies can elucidate the step-by-step mechanism and determine the activation energies for each step. researchgate.net This information is crucial for predicting reaction outcomes and optimizing reaction conditions.
Transition State Characterization
The identification and characterization of transition states are fundamental to understanding reaction kinetics. A transition state represents the highest energy point along a reaction pathway and is characterized by having exactly one imaginary vibrational frequency. scielo.org.za DFT calculations can be used to locate these transition state structures and compute their energies. The analysis of the geometry of the transition state provides insights into the bonding changes that occur during the reaction. The imaginary frequency corresponds to the motion along the reaction coordinate, confirming that the located structure is indeed a true transition state. This level of detail is essential for a comprehensive understanding of the reaction mechanism.
Computational Analysis of Regioselectivity and Stereoselectivity in Synthetic Reactions
A computational analysis of the regioselectivity and stereoselectivity in reactions involving this compound would be crucial for predicting the outcomes of its synthetic transformations. Theoretical models are often employed to determine the most likely sites for nucleophilic or electrophilic attack on a molecule. For dichlorinated pyrimidine derivatives, a key reaction is nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms is displaced. Computational studies on similar molecules, like 2,4-dichloroquinazolines and 5-bromo-2,4-dichloro-6-methylpyrimidine, have shown that density functional theory (DFT) calculations can effectively predict which chlorine atom is more susceptible to substitution. rsc.orgarabjchem.orgchemrxiv.org These studies often reveal that the carbon atom with a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient is more prone to nucleophilic attack, and the reaction pathway with the lower activation energy is favored. rsc.org
For this compound, a similar computational approach would involve calculating the partial atomic charges, mapping the electrostatic potential, and analyzing the frontier molecular orbitals (HOMO and LUMO) to identify the most reactive sites. The presence of the electron-withdrawing chloromethyl group and the electron-donating methyl group would significantly influence the electron distribution within the pyrimidine ring, thereby dictating the regioselectivity of its reactions. However, without specific computational data for this exact compound, any prediction remains speculative.
Condensed Fukui indices are a powerful tool derived from DFT to quantify the reactivity of specific atomic sites in a molecule. ias.ac.inmanchester.ac.uk These indices predict where a molecule is most likely to react with electrophiles, nucleophiles, or radicals. ias.ac.in The calculation involves analyzing the change in electron density at each atomic site when an electron is added to or removed from the molecule.
There are three main types of Fukui functions:
f+(r) : Predicts the site for nucleophilic attack (where an electron is accepted).
f-(r) : Predicts the site for electrophilic attack (where an electron is donated).
f0(r) : Predicts the site for radical attack.
For this compound, calculating these indices would pinpoint the most reactive carbon atoms on the pyrimidine ring, the chlorine atoms, and the carbon of the chloromethyl group. A higher Fukui index value indicates a greater reactivity for that specific type of attack. While the methodology is well-established, specific Fukui indices for this compound have not been reported in the available literature. A hypothetical table of such indices would resemble the following:
| Atom Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| N3 | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available |
| C(methyl) | Data not available | Data not available | Data not available |
| C(chloromethyl) | Data not available | Data not available | Data not available |
| Cl(C2) | Data not available | Data not available | Data not available |
| Cl(C4) | Data not available | Data not available | Data not available |
| Cl(chloromethyl) | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. The values are not based on actual computational results for the specified compound.
2,4 Dichloro 6 Chloromethyl 5 Methylpyrimidine As a Versatile Chemical Building Block
Role in the Synthesis of Agrochemical Intermediates
Polychlorinated pyrimidine (B1678525) derivatives are established precursors in the agrochemical industry, forming the core of many herbicides and fungicides. The molecular framework of 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine provides a robust platform for the synthesis of potential agrochemical candidates. The two chlorine atoms on the pyrimidine ring can be selectively displaced by a range of nucleophiles, such as amines, alkoxides, and thiols, which are common functional groups in active agrochemical compounds. This allows for the systematic modification of the molecule to optimize for target-specific activity and desired physicochemical properties. The chloromethyl group provides an additional handle for modification, enabling the connection of the pyrimidine core to other synergistic toxophores. While specific, commercialized agrochemicals derived directly from this compound are not extensively detailed in publicly accessible literature, its structural motifs are highly relevant to the field.
The table below illustrates potential transformations of this compound that yield structures analogous to known classes of agrochemicals.
| Reagent Class | Reaction Type | Potential Resulting Structure | Relevance to Agrochemicals |
| Alcohols/Phenols (ROH) | Nucleophilic Aromatic Substitution (SNAr) | 2-Alkoxy-4-chloro-6-(chloromethyl)-5-methylpyrimidine | Precursors for herbicides that target specific enzyme systems in plants. |
| Amines (RNH2) | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-4-chloro-6-(chloromethyl)-5-methylpyrimidine | Amino-pyrimidine structures are central to a class of fungicides. |
| Thiols (RSH) | Nucleophilic Aromatic Substitution (SNAr) | 2-Thioether-4-chloro-6-(chloromethyl)-5-methylpyrimidine | Thioether linkages are present in various pesticides, contributing to their mode of action. |
Precursor in the Preparation of Pharmaceutical Building Blocks
The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including anticancer and antiviral agents. This compound serves as a valuable starting material for the generation of diverse molecular libraries for drug discovery. Its multiple reactive centers can be functionalized to create complex molecules with the potential for therapeutic activity.
The chlorine atoms at positions 2 and 4 can undergo nucleophilic substitution with nitrogen-based heterocycles that are common in pharmaceutical agents, such as piperazine (B1678402) and morpholine, to generate pharmacologically relevant scaffolds. cas.org The differential reactivity of the three chlorine atoms allows for sequential and controlled modifications, which is a crucial aspect in the synthesis of complex drug molecules. This enables medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series by introducing a variety of substituents at defined positions on the pyrimidine core.
Below are examples of key transformations used to generate potential pharmaceutical building blocks from the title compound.
| Reagent | Resulting Scaffold | Potential Therapeutic Area |
| Piperazine | 2-(Piperazin-1-yl)-4-chloro-6-(chloromethyl)-5-methylpyrimidine | Kinase Inhibitors (Oncology) |
| Morpholine | 2-(Morpholin-4-yl)-4-chloro-6-(chloromethyl)-5-methylpyrimidine | Various, including CNS agents |
| Aniline Derivatives | 2-(Arylamino)-4-chloro-6-(chloromethyl)-5-methylpyrimidine | EGFR Inhibitors (Oncology) |
Contribution to the Development of Novel Heterocyclic Scaffolds
One of the most significant applications of this compound is its use as a precursor for the synthesis of novel fused heterocyclic systems. The strategic placement of reactive groups—the ring chlorines and the side-chain chloromethyl group—facilitates intramolecular cyclization reactions to build new rings onto the pyrimidine core.
A notable example is the reaction with bifunctional nucleophiles. For instance, treatment with o-aminothiophenol leads to the formation of dihydrobenzo[b]pyrimido[4,5-e]thiazepines. cas.org This transformation likely proceeds through an initial nucleophilic aromatic substitution where the thiol group displaces one of the ring chlorines, followed by an intramolecular cyclization where the amino group displaces the chlorine of the chloromethyl side chain, thereby forming a new seven-membered ring. This strategy can be extended to other bifunctional nucleophiles to access a wide variety of novel fused pyrimidine scaffolds, which are of great interest in materials science and medicinal chemistry.
The versatility of this building block in creating diverse heterocyclic systems is summarized in the following table.
| Bifunctional Nucleophile | Resulting Fused Heterocyclic System |
| o-Aminothiophenol | Dihydrobenzo[b]pyrimido[4,5-e]thiazepine |
| Ethane-1,2-diamine | Dihydropyrimido[4,5-e] cas.orggoogle.comdiazepine |
| Ethanolamine | Dihydropyrimido[4,5-e] cas.orggoogle.comoxazepine |
| o-Phenylenediamine | Dihydrobenzo[f]pyrimido[4,5-b] cas.orggoogle.comdiazepine |
Strategic Importance in Multistep Organic Synthesis
The strategic value of this compound in multistep organic synthesis lies in the differential reactivity of its three chlorine substituents. This allows a synthetic chemist to perform sequential, site-selective reactions, making it a powerful tool for constructing highly complex molecules.
The chlorine atoms at the C2 and C4 positions are activated for nucleophilic aromatic substitution (SNAr), but they often exhibit different levels of reactivity due to their distinct electronic environments. This difference can be exploited to achieve selective monosubstitution under carefully controlled conditions (e.g., lower temperatures). The remaining chlorine can then be replaced in a subsequent step with a different nucleophile.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via substitution reactions using precursors like 2-amino-4,6-dichloropyrimidine and benzhydrol derivatives. For example, nitrosation of 2-amino-6-chloro-5-(diphenylmethyl)-4-hydroxypyrimidine with sodium nitrite in glacial acetic acid yields intermediates, which are crystallized from ethyl acetate/petroleum ether (mp 238°C). Elemental analysis (C, H, N, Cl) and melting point determination are critical for verifying purity and structure .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer : Stability testing in solvents like dimethyl sulfoxide (DMSO) is essential. Studies on analogous pyrimidines show decomposition under prolonged storage in DMSO, which can be monitored via HPLC and NMR. For lab use, aliquot storage at -20°C in inert atmospheres and periodic spectroscopic validation are recommended to prevent degradation .
Q. What analytical techniques are most effective for structural elucidation of this compound and its derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are standard for confirming molecular weight and substitution patterns. For chlorinated derivatives, elemental analysis (e.g., Cl content) and IR spectroscopy help identify functional groups. X-ray crystallography may resolve ambiguities in regiochemistry for complex analogs .
Advanced Research Questions
Q. How does the chloromethyl substituent influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group enhances electrophilicity at the C6 position, facilitating nucleophilic attacks by amines or thiols. Kinetic studies using F NMR or LC-MS can track substitution rates. Computational studies (DFT) further reveal charge distribution and transition-state geometries, aiding in predicting reaction pathways .
Q. What strategies are employed to design pyrimidine analogs with improved bioactivity while minimizing toxicity?
- Methodological Answer : Structure-activity relationship (SAR) studies guide substitutions at C2, C4, and C6 positions. For example, replacing chlorine with fluorine or methoxy groups modulates lipophilicity and target binding. Molecular docking (e.g., with GlcN-6-P synthase) identifies analogs with stronger hydrogen-bonding interactions, while in vitro cytotoxicity assays (e.g., MTT) screen for therapeutic indices .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields (e.g., 25% vs. 62%) may arise from variations in reaction conditions (temperature, solvent ratios). Systematic optimization via Design of Experiments (DoE) or response surface methodology (RSM) can identify critical parameters. Replicating protocols with controlled variables (e.g., stoichiometry of benzhydrol) ensures reproducibility .
Q. What computational methods are used to predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactive sites. Comparative studies with experimental UV-Vis and IR spectra validate computational results, enabling rational design of photostable derivatives .
Q. How do steric and electronic effects of substituents impact regioselectivity in heterocyclic coupling reactions?
- Methodological Answer : Steric bulk from groups like diphenylmethyl at C5 can hinder coupling at adjacent positions. Kinetic isotopic labeling (e.g., C) and Hammett plots quantify electronic effects. For example, electron-withdrawing chloro groups at C2 and C4 direct cross-coupling reactions to the C6 chloromethyl site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
